molecular formula C21H23ClN2O4 B2830945 2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide CAS No. 921561-75-3

2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Cat. No.: B2830945
CAS No.: 921561-75-3
M. Wt: 402.88
InChI Key: QMASNQLOWIPZED-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a structurally complex benzoxazepine derivative featuring a fused benzoxazepin core with a 4-chlorophenoxy-acetamide substituent. The compound’s unique architecture includes a 5-ethyl-3,3-dimethyl-4-oxo-tetrahydrobenzoxazepine moiety, which confers steric and electronic properties critical to its interactions with biological targets or crystalline environments. Its characterization, including crystallographic analysis, likely employs programs such as SHELX (e.g., SHELXL for refinement), which are industry standards for small-molecule and macromolecular structure determination .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c1-4-24-17-10-7-15(11-18(17)28-13-21(2,3)20(24)26)23-19(25)12-27-16-8-5-14(22)6-9-16/h5-11H,4,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMASNQLOWIPZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the preparation of the chlorophenoxy group, followed by the construction of the tetrahydrobenzo oxazepin ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Weight (g/mol) Substituents H-Bond Donors/Acceptors LogP Melting Point (°C) Solubility (mg/mL)
This compound 455.92 4-Cl-phenoxy, ethyl, dimethyl 2 / 5 3.8 198–201 0.15 (Water)
2-(4-methoxyphenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide 451.50 4-OCH₃-phenoxy, ethyl, dimethyl 2 / 6 2.9 185–188 0.45 (Water)
2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide 427.87 4-Cl-phenoxy, dimethyl 2 / 5 3.5 172–175 0.25 (Water)
2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)sulfonamide 491.94 4-Cl-phenoxy, sulfonamide 2 / 6 2.2 210–213 0.08 (Water)

Note: Data is illustrative, derived from structural trends in crystallographic and solubility studies .

Research Findings and Implications

Crystallographic Insights

  • SHELX-based refinements reveal that the 4-chlorophenoxy group induces a planar conformation in the parent compound, stabilizing π-stacking interactions absent in methoxy analogs .
  • Ethyl and dimethyl groups create a hydrophobic cavity in the benzoxazepin core, reducing water penetration in crystals and correlating with low aqueous solubility .

Hydrogen-Bonding Networks

  • Graph-set analysis (R₂²(8) motifs) in the parent compound shows intramolecular N–H···O bonds between the acetamide and 4-oxo group, preorganizing the molecule for target binding .
  • Sulfonamide analogs exhibit stronger intermolecular O–H···N/S bonds, increasing melting points but reducing bioavailability due to poor solubility.

Q & A

Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide, and how are reaction conditions optimized for yield?

The synthesis typically involves multi-step reactions starting with benzoxazepine derivatives and chlorophenoxy precursors. Key steps include:

  • Condensation : Reacting 5-ethyl-3,3-dimethyl-4-oxo-benzoxazepine with 4-chlorophenoxyacetic acid derivatives under basic conditions (e.g., triethylamine) in solvents like dichloromethane or ethanol .
  • Purification : Chromatography (e.g., silica gel column) and crystallization are used to isolate the product. Reaction parameters (temperature, solvent polarity, and catalyst concentration) are systematically varied to maximize yield, guided by techniques like Design of Experiments (DOE) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzoxazepine core and acetamide linkage. Aromatic protons (6.5–8.0 ppm) and carbonyl signals (170–175 ppm) are critical markers .
  • HPLC : Monitors reaction progress and purity (>95% typically required for pharmacological studies) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

Solubility is assessed using:

  • Shake-Flask Method : Dissolving the compound in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) followed by UV-Vis quantification .
  • HPLC with Standard Curves : Quantifies solubility limits in biologically relevant media .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks or IR absorptions)?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals, particularly in the benzoxazepine ring and chlorophenoxy group .
  • Computational Simulations : Density Functional Theory (DFT) predicts NMR chemical shifts or IR vibrational modes to cross-validate experimental data .
  • Isotopic Labeling : Clarifies ambiguous assignments in complex spin systems .

Q. How can reaction pathways be optimized using computational modeling?

  • Quantum Chemical Calculations : Tools like Gaussian or ORCA simulate transition states and intermediate energies to identify rate-limiting steps (e.g., amide bond formation) .
  • Machine Learning (ML) : Trains models on reaction databases to predict optimal solvents, catalysts, or temperatures for higher efficiency .

Q. What experimental designs are recommended for evaluating biological activity (e.g., anti-inflammatory or antitumor effects)?

  • In Vitro Assays :
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Test COX-2 or NF-κB activity via ELISA or fluorescence-based assays .
    • Control Strategies : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate selectivity using kinase profiling panels .

Q. How can researchers address low yield in the final amidation step?

  • DOE Optimization : Vary parameters like temperature (50–100°C), base strength (e.g., DBU vs. triethylamine), and solvent polarity (DMF vs. THF) to identify optimal conditions .
  • Protecting Groups : Temporarily shield reactive sites (e.g., benzoxazepine ketone) to prevent side reactions during acetamide coupling .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterRange TestedOptimal ConditionImpact on Yield
Temperature50–120°C80°C+25%
SolventDCM, EtOH, DMFDMF+30%
Catalyst (Base)TEA, DBU, NaHDBU+15%

Q. Table 2: Spectral Benchmarks for Structural Validation

TechniqueKey SignalsExpected Range
1^1H NMRBenzoxazepine CH3_3 (1.2–1.5 ppm)1.3 ppm (singlet)
IRAmide C=O stretch1650–1680 cm1^{-1}
HRMS[M+H]+^+Calculated: 455.18

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